5-chloro-N-methyl-1,3-benzothiazol-2-amine
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Overview
Description
The compound 5-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of chlorine and methylamine substituents on the benzothiazole core structure suggests that this compound could exhibit unique chemical and physical properties, making it a subject of interest in various chemical research studies.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been described in the literature. For instance, a compound was synthesized by reacting 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine, followed by crystallization from ethanol . Although the specific synthesis of 5-chloro-N-methyl-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic routes involving nucleophilic substitution reactions could potentially be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of a closely related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, was elucidated using single-crystal X-ray analysis . The benzothiazole unit in this compound exhibits a conformation similar to other benzothiazole derivatives. Selected bond lengths and angles were reported, providing insights into the steric and electronic effects within the molecule. These findings can be extrapolated to predict the molecular conformation of 5-chloro-N-methyl-1,3-benzothiazol-2-amine, considering the similarities in the core benzothiazole structure.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can be inferred from the substitution reactions described. In one study, the chlorine atom at the 5-position of a benzoquinone ring was substituted with an amino group in the presence of primary and secondary amines . This suggests that the chlorine atom in 5-chloro-N-methyl-1,3-benzothiazol-2-amine could also undergo nucleophilic substitution reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-chloro-N-methyl-1,3-benzothiazol-2-amine are not provided, related compounds have been characterized by their chemical, spectroscopic, and electrochemical properties . For example, the length of the S-C bond in the benzothiazole ring was found to be influenced by steric interactions . Such properties are crucial for understanding the behavior of the compound in various environments and could be relevant for the application of 5-chloro-N-methyl-1,3-benzothiazol-2-amine in chemical synthesis or as a potential pharmacophore.
Scientific Research Applications
Antitumor Applications
Benzothiazoles, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, have shown potent and selective antitumor activity against various cancer cell lines. Studies have indicated that these compounds may have a novel mechanism of action in treating cancers such as breast, ovarian, colon, and renal cell carcinomas. The role of metabolism, particularly N-acetylation and oxidation, is critical in the antitumor activities of these benzothiazoles (Chua et al., 1999).
Fluorescent and Colorimetric Applications
Benzothiazoles have been used to create fluorescent and colorimetric pH probes. A study demonstrated the synthesis of a benzothiazole-based probe that is highly water-soluble and can be used for monitoring acidic and alkaline solutions, potentially working as an on-off real-time pH sensor for intracellular pH imaging (Diana et al., 2020).
Pharmacological Screening
Several benzothiazole derivatives have been synthesized and screened for their pharmacological properties. These compounds have demonstrated various biological activities, such as anti-microbial and anti-oxidant effects, making them of interest in the development of new therapeutic agents (Raparla et al., 2013).
Biochemical Synthesis
Benzothiazoles have been involved in the biochemical synthesis of complex molecules. For example, the N-methylation of benzothiazole-protected amino acids has been used in the synthesis of hindered tetrapeptides, showcasing the versatility of benzothiazoles in organic synthesis (Vedejs & Kongkittingam, 2000).
Safety And Hazards
Future Directions
Benzothiazole derivatives, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, are of significant interest in drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
5-chloro-N-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYKFNBOSWDWSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
34551-17-2 |
Source
|
Record name | 5-chloro-N-methyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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